molecular formula C₉H₂₀ClNO B1142355 3-Aminononan-2-one CAS No. 75166-63-1

3-Aminononan-2-one

Cat. No.: B1142355
CAS No.: 75166-63-1
M. Wt: 193.71
Attention: For research use only. Not for human or veterinary use.
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Description

3-Aminononan-2-one (IUPAC name: this compound) is a linear aliphatic amino ketone with the molecular formula C₉H₁₇NO. It features a primary amine group at the third carbon and a ketone group at the second carbon of a nine-carbon chain. Amino ketones are notable for their dual functional groups, which influence solubility, reactivity, and biological interactions .

Properties

IUPAC Name

3-aminononan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-3-4-5-6-7-9(10)8(2)11/h9H,3-7,10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXBEPYQJYRZIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-Aminononan-2-one with structurally related amino-substituted compounds:

Compound Molecular Formula Molecular Weight Structure Type Functional Groups Key Applications
This compound C₉H₁₇NO 157.24 Linear aliphatic Amine, ketone Research chemical (hypothetical)
3-Amino-2-cyclohexen-1-one C₆H₉NO 111.14 Cyclic enamino ketone Amine, conjugated ketone Organic synthesis intermediates
3-Aminoazepan-2-one C₆H₁₂N₂O 128.17 Cyclic lactam Amine, lactam Pharmaceutical precursors
2-Aminoindane C₉H₁₁N 133.19 Aromatic amine Primary amine Analgesic research
Key Observations:
  • Conformational Rigidity: Cyclic analogs like 3-Aminoazepan-2-one exhibit restricted rotation, which may improve binding specificity in biological systems compared to the flexible linear chain of this compound .
  • Electron Distribution: The conjugated ketone in 3-Amino-2-cyclohexen-1-one allows resonance stabilization, altering reactivity compared to non-conjugated ketones in linear structures .
Reactivity Trends:
  • Linear amino ketones like this compound are prone to enolization and nucleophilic attack at the ketone group.
  • Cyclic enamino ketones (e.g., 3-Amino-2-cyclohexen-1-one) exhibit enhanced stability due to conjugation, reducing unwanted side reactions .

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